2-tert-butyl-5-chloro-6-methyl-1H-pyrimidin-4-one
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Overview
Description
Compound “2-tert-butyl-5-chloro-6-methyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-tert-butyl-5-chloro-6-methyl-1H-pyrimidin-4-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.
Step 2: Purification of the intermediate product through techniques such as recrystallization or chromatography.
Step 3: Final reaction to obtain the target compound, followed by purification and characterization.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Bulk synthesis: Using large quantities of starting materials and optimized reaction conditions.
Continuous monitoring: Ensuring the reaction proceeds as expected and making adjustments as needed.
Quality control: Testing the final product for purity and consistency before packaging and distribution.
Chemical Reactions Analysis
Types of Reactions: Compound “2-tert-butyl-5-chloro-6-methyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution can result in a range of substituted derivatives.
Scientific Research Applications
Compound “2-tert-butyl-5-chloro-6-methyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of compound “2-tert-butyl-5-chloro-6-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight and chemical properties but a different arrangement of atoms.
Compound C: Exhibits similar biological activity but with variations in potency and selectivity.
Uniqueness: Compound “2-tert-butyl-5-chloro-6-methyl-1H-pyrimidin-4-one” is unique due to its specific combination of chemical structure and properties, which make it suitable for particular applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
2-tert-butyl-5-chloro-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-5-6(10)7(13)12-8(11-5)9(2,3)4/h1-4H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECWXPAUPEQBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C(C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C(C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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